Tert-butyl 2,5-difluoro-4-hydroxybenzoate
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Overview
Description
Tert-butyl 2,5-difluoro-4-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of tert-butyl, difluoro, and hydroxy functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-difluoro-4-hydroxybenzoate typically involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2,5-difluoro-4-hydroxybenzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products:
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of difluorobenzyl alcohol derivatives.
Substitution: Formation of tert-butyl 2,5-difluoro-4-halobenzoate or tert-butyl 2,5-difluoro-4-aminobenzoate.
Scientific Research Applications
Chemistry: Tert-butyl 2,5-difluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the difluoro groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 3,5-difluoro-4-hydroxybenzoate
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Tert-butyl 4,5-difluoro-2-iodobenzoate
Comparison: Tert-butyl 2,5-difluoro-4-hydroxybenzoate is unique due to the specific positioning of the difluoro and hydroxy groups on the benzoate ring. This structural arrangement can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl 2,5-difluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5,14H,1-3H3 |
InChI Key |
FIHAOHUYHFKVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)O)F |
Origin of Product |
United States |
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